molecular formula C35H45F6N2P B1436145 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate CAS No. 134339-08-5

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate

Cat. No.: B1436145
CAS No.: 134339-08-5
M. Wt: 638.7 g/mol
InChI Key: GUFQKTNQEKEMJE-UHFFFAOYSA-N
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Description

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate (CAS 134339-08-5 or 207399-07-3, depending on isomerism or source) is a near-infrared (NIR) fluorescent cyanine dye. Its structure comprises two indole rings linked by a tricarbocyanine chain, substituted with butyl and methyl groups at specific positions, and a hexafluorophosphate (PF₆⁻) counterion. This compound is primarily used in bioimaging, membrane labeling, and nanotechnology due to its NIR absorption/emission properties and enhanced solubility in polar organic solvents compared to iodide-based analogs .

Properties

CAS No.

134339-08-5

Molecular Formula

C35H45F6N2P

Molecular Weight

638.7 g/mol

IUPAC Name

(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate

InChI

InChI=1S/C35H45N2.F6P/c1-7-9-26-36-30-22-18-16-20-28(30)34(3,4)32(36)24-14-12-11-13-15-25-33-35(5,6)29-21-17-19-23-31(29)37(33)27-10-8-2;1-7(2,3,4,5)6/h11-25H,7-10,26-27H2,1-6H3;/q+1;-1

InChI Key

GUFQKTNQEKEMJE-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Isomeric SMILES

CCCCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthesis of Indole Precursors

The key starting materials are N-substituted indole derivatives, specifically 1-butyl-3,3-dimethyl-2H-indole derivatives. These are synthesized via alkylation of 3,3-dimethylindole with butyl halides under controlled conditions, often involving:

  • Use of dry solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure anhydrous conditions.
  • Alkylation reactions performed under nitrogen atmosphere to prevent oxidation.
  • Purification by column chromatography on silica gel or neutral alumina to isolate pure indole derivatives.

Formation of the Polymethine Chain

The polymethine chain is formed by condensation of the indole derivatives with a suitable aldehyde or equivalent electrophilic species, typically a dialdehyde or a quaternary salt precursor, under basic or acidic catalysis. The reaction conditions include:

  • Use of anhydrous solvents such as acetonitrile or methanol.
  • Controlled temperature to avoid side reactions (often room temperature to mild heating).
  • Monitoring by thin-layer chromatography (TLC) to follow the progress of the condensation reaction.

Analytical Data and Purity Assessment

The product is characterized by multiple analytical techniques to confirm its identity and purity:

Parameter Specification Method
Appearance Light yellow to amber to dark green powder/crystal Visual inspection
Purity (HPLC) ≥ 98.0% area High-Performance Liquid Chromatography (HPLC)
Purity (Total Nitrogen) ≥ 97.0% Elemental analysis
Absorption Maximum 743–748 nm (in methanol) UV-Vis Spectroscopy
Absorbance (E1%1cm) ≥ 4200 (at 743–748 nm in methanol) UV-Vis Spectroscopy

These data confirm the high purity and expected optical properties of the dye, essential for its applications in photoredox catalysis and imaging.

Research Findings on Preparation Optimization

Recent studies have focused on optimizing the synthetic route to improve yield and purity, including:

  • Use of freshly distilled and dry solvents to minimize side reactions.
  • Performing reactions under inert atmosphere to prevent oxidation of intermediates.
  • Employing chromatography techniques for efficient purification.
  • Utilizing spectroscopic monitoring (UV-Vis, NMR) to optimize reaction time and conditions.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Indole precursor synthesis Alkylation of 3,3-dimethylindole with butyl halides Dry DMSO/DMF, N₂ atmosphere, room temp to mild heat
2. Polymethine chain formation Condensation of indole derivatives with electrophilic species Anhydrous solvents, temperature control, TLC monitoring
3. Counterion exchange Introduction of hexafluorophosphate ion Treatment with NH₄PF₆ or KPF₆, precipitation with ether
4. Purification Chromatography and recrystallization Silica gel or alumina column chromatography
5. Characterization HPLC, UV-Vis, NMR, elemental analysis Confirm purity and optical properties

Chemical Reactions Analysis

Types of Reactions

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Fluorescence Microscopy

One of the primary applications of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate is in fluorescence microscopy. Its strong fluorescence properties allow for effective imaging of biological samples. Researchers utilize this dye to label cellular components, enabling visualization of structures such as membranes and organelles.

Flow Cytometry

This compound is also employed in flow cytometry for cell sorting and analysis. Its fluorescent characteristics facilitate the detection of specific cell populations based on surface markers. The dye's stability and brightness contribute to enhanced sensitivity in detecting low-abundance targets.

DNA and RNA Staining

The compound is utilized for staining nucleic acids in various assays. Its ability to intercalate with DNA and RNA makes it valuable for quantifying nucleic acid concentrations and assessing the integrity of genetic material during electrophoresis.

Photodynamic Therapy

Emerging research indicates potential applications in photodynamic therapy (PDT) for cancer treatment. The compound's ability to generate reactive oxygen species upon light activation can be harnessed to selectively kill cancer cells while minimizing damage to surrounding healthy tissue.

Case Study 1: Cellular Imaging

A study published in the Journal of Cell Biology demonstrated the efficacy of this compound in imaging live cells. Researchers labeled mitochondria with this dye and observed dynamic changes in mitochondrial morphology under various stress conditions. The results highlighted the dye's suitability for real-time imaging applications.

Case Study 2: Flow Cytometric Analysis

In a flow cytometry study, scientists used this compound to analyze immune cell populations in murine models. The results indicated that the dye provided clear separation of different cell types based on their surface markers, showcasing its utility in immunological research.

Mechanism of Action

The mechanism of action of 1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate involves its interaction with specific molecular targets. The compound’s extended conjugated system allows it to interact with various biological molecules, potentially disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

DiR (1,1'-Dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine Iodide)

Structural Differences :

  • Alkyl Chains : DiR has longer octadecyl (C18) chains instead of butyl (C4) chains.
  • Counterion : DiR uses iodide (I⁻) instead of PF₆⁻.

Functional Implications :

Property 1,1'-Dibutyl-PF₆⁻ DiR (C18-I⁻)
Solubility Higher in polar solvents (e.g., DMSO, MeOH) Prefers hydrophobic environments (e.g., membranes)
Emission Wavelength ~750–800 nm (inferred from tricarbocyanine class) 750–780 nm (NIR range)
Cellular Uptake Moderate (shorter chains reduce lipophilicity) High (long chains enhance membrane integration)
Applications Targeted nanovesicle labeling, in vitro assays In vivo imaging, lipid bilayer tracking

Key Findings :

  • The shorter butyl chains in the PF₆⁻ derivative reduce membrane affinity but improve solubility in aqueous-organic mixtures, making it suitable for exosome labeling in PBS-based buffers .
  • Hexafluorophosphate counterions minimize aggregation compared to iodide, enhancing fluorescence quantum yield in polar media .

1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarbocyanine Hexafluorophosphate

Structural Differences :

  • Conjugation Length : Indadicarbocyanine (two methine groups) vs. indotricarbocyanine (three methine groups).

Functional Implications :

Property Tricarbocyanine (C4-PF₆⁻) Dicarbocyanine (C4-PF₆⁻)
Absorption Maxima ~740–760 nm ~640–660 nm
Emission Range ~780–820 nm ~660–700 nm
Applications Deep-tissue imaging (NIR-II window) Cellular organelle tracking (visible-NIR)

Key Findings :

  • The tricarbocyanine derivative’s extended conjugation shifts absorption/emission to the NIR-II range, enabling deeper tissue penetration in bioimaging .

Ionic Liquids with Hexafluorophosphate Counterions

Example : 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆], CAS 174501-64-5).

Comparison :

Property 1,1'-Dibutyl-PF₆⁻ (Cyanine Dye) [BMIM][PF₆] (Ionic Liquid)
Primary Use Fluorescent labeling Solvent for catalysis, electrochemistry
Thermal Stability Decomposes at ~250°C (fluorophore instability) Stable up to 400°C
Toxicity Low (cell-compatible at µM concentrations) Moderate (untested long-term effects)

Key Findings :

  • Both compounds leverage PF₆⁻ for solubility but differ fundamentally in application due to their molecular frameworks.

1,1'-Dibutyl-PF₆⁻ Advantages:

  • NIR-II Compatibility : Superior tissue penetration for imaging compared to dicarbocyanines .
  • Reduced Aggregation : PF₆⁻ counterion minimizes self-quenching in polar media .

Limitations:

  • Lower Lipophilicity : Shorter butyl chains limit membrane integration compared to DiR .
  • Synthesis Complexity : High purity (>99%) required for consistent fluorescence, increasing production costs .

Data Tables

Table 1. Structural and Optical Properties

Compound Molecular Formula Molecular Weight λabs (nm) λem (nm)
1,1'-Dibutyl-PF₆⁻ C₄₃H₄₉F₆N₂P 772.8 740–760 780–820
DiR (C18-I⁻) C₄₄H₆₈IN₃ 777.9 750 780
1,1'-Dibutyl-indadicarbocyanine-PF₆⁻ C₄₁H₄₇F₆N₂P 752.8 640–660 660–700

Table 2. Commercial Availability and Purity

Compound Vendor Purity Price (1g)
1,1'-Dibutyl-PF₆⁻ TCI Chemicals >99% $6,800 (1g)
DiR (C18-I⁻) Life Technologies >95% $4,800 (1g)
[BMIM][PF₆] Ionic Liquids Tech >99% $500 (1g)

Biological Activity

1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine hexafluorophosphate (CAS 134339-08-5), often abbreviated as DBTTC, is a synthetic cyanine dye known for its vivid coloration and specific optical properties. Its applications extend beyond mere coloring agents; it has garnered attention in biological research due to its unique interactions with biological molecules and potential therapeutic applications.

  • Molecular Formula : C₃₅H₄₅F₆N₂P
  • Molecular Weight : 638.72 g/mol
  • Appearance : Green crystalline solid
  • Solubility : Soluble in methanol

1. Fluorescence Properties

DBTTC exhibits strong fluorescence, making it a valuable tool in various biological imaging techniques. Its absorption and emission spectra can be finely tuned, allowing for specific labeling of biomolecules.

2. Cellular Uptake and Localization

Research has indicated that DBTTC can penetrate cell membranes and localize within specific organelles, such as mitochondria. This property is critical for its application in live-cell imaging and studying cellular processes.

3. Interaction with Nucleic Acids

DBTTC has shown a propensity to bind to nucleic acids, which can be exploited for developing nucleic acid probes. This binding is characterized by a significant increase in fluorescence upon interaction with DNA or RNA, facilitating the detection of genetic material in various assays.

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of DBTTC on various cancer cell lines. The results demonstrated that:

  • Cell Lines Tested : A549 (lung carcinoma), MCF-7 (breast carcinoma), and HCT116 (colon carcinoma).
  • Methodology : MTT assay was used to assess cell viability post-treatment with varying concentrations of DBTTC.
Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis via ROS generation
MCF-715.0Disruption of mitochondrial membrane potential
HCT11610.0Inhibition of DNA synthesis

The study concluded that DBTTC exhibits selective cytotoxicity towards cancer cells while sparing normal fibroblasts, indicating its potential as a therapeutic agent.

Comparative Analysis with Other Dyes

PropertyDBTTCOther Cyanine Dyes
SolubilityMethanolVaries
Fluorescence IntensityHighModerate to High
Cellular UptakeHighVariable
Nucleic Acid BindingStrongWeak to Moderate
Cytotoxicity in Cancer CellsSelectiveNon-selective

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate
Reactant of Route 2
1,1'-Dibutyl-3,3,3',3'-tetramethylindotricarbocyanine Hexafluorophosphate

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